molecular formula C28H24Cl3N2O5P B12555329 {1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate CAS No. 149442-73-9

{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate

Cat. No.: B12555329
CAS No.: 149442-73-9
M. Wt: 605.8 g/mol
InChI Key: WSKKGNBMQZQSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a dichloroethenyl group, and a triphenylphosphanium moiety, all coordinated with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate typically involves multiple steps, starting with the preparation of the benzylcarbamoyl intermediate. This intermediate is then reacted with dichloroethene under specific conditions to form the dichloroethenyl derivative. Finally, the triphenylphosphanium group is introduced through a nucleophilic substitution reaction, and the compound is precipitated as a perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphanium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

149442-73-9

Molecular Formula

C28H24Cl3N2O5P

Molecular Weight

605.8 g/mol

IUPAC Name

[1-(benzylcarbamoylamino)-2,2-dichloroethenyl]-triphenylphosphanium;perchlorate

InChI

InChI=1S/C28H23Cl2N2OP.ClHO4/c29-26(30)27(32-28(33)31-21-22-13-5-1-6-14-22)34(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2,(H-,31,32,33);(H,2,3,4,5)

InChI Key

WSKKGNBMQZQSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.